4-Acetamido-3-nitropyridine
Overview
Description
Mechanism of Action
Target of Action
It’s known that nitropyridines are often used in the synthesis of pharmaceutical molecules . More research is needed to identify the specific targets of 4-Acetamido-3-nitropyridine.
Mode of Action
Nitropyridines are known to undergo various chemical reactions, including Suzuki–Miyaura (SM) cross-coupling . In SM coupling, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . .
Biochemical Pathways
Nitropyridines can undergo a [1,5] sigmatropic shift, where the nitro group migrates from the 1-position to the 3-position . . More research is needed to elucidate the specific biochemical pathways affected by this compound.
Result of Action
Nitropyridines are known to be used in the synthesis of various pharmaceutical molecules , suggesting that they may have diverse effects depending on the specific context.
Biochemical Analysis
Biochemical Properties
4-Acetamido-3-nitropyridine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as phosphatidylinositol 3-kinase and mammalian target of rapamycin, which are crucial in cell signaling pathways . The nature of these interactions involves the binding of this compound to the active sites of these enzymes, potentially inhibiting their activity. This inhibition can lead to alterations in downstream signaling pathways, affecting various cellular processes.
Cellular Effects
The effects of this compound on cells are multifaceted. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of phosphatidylinositol 3-kinase and mammalian target of rapamycin by this compound can lead to reduced cell proliferation and increased apoptosis in certain cell types . Additionally, this compound has been shown to affect the expression of genes involved in cell cycle regulation and metabolic processes, further impacting cellular function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of enzymes such as phosphatidylinositol 3-kinase and mammalian target of rapamycin, leading to their inhibition . This inhibition disrupts the normal signaling pathways, resulting in changes in gene expression and cellular behavior. Additionally, this compound may interact with other proteins and biomolecules, further influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability of the compound is a critical factor, as it can degrade under certain conditions, leading to a reduction in its efficacy . Long-term studies have shown that prolonged exposure to this compound can result in sustained inhibition of target enzymes and persistent changes in cellular function. The compound’s stability and degradation rate must be carefully monitored to ensure consistent results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and effectively inhibit target enzymes, leading to desired therapeutic effects . At higher doses, this compound can cause toxic or adverse effects, including damage to vital organs and disruption of normal physiological processes . It is crucial to determine the optimal dosage range to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound undergoes biotransformation, leading to the formation of metabolites that may retain biological activity. These metabolic pathways can influence the overall efficacy and safety profile of this compound, as well as its impact on metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. Transporters and binding proteins play a crucial role in facilitating the movement of the compound across cellular membranes and ensuring its proper localization . The distribution of this compound within different tissues can affect its overall bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence the interactions of this compound with its target enzymes and other biomolecules, ultimately affecting its biochemical and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Acetamido-3-nitropyridine can be synthesized through a one-pot protocol involving the derivatization of 3-nitropyridine. The process involves a three-step reaction sequence where different reactants are progressively added at room temperature. This method displays good functional group tolerance and regioselectivity, making it suitable for gram-scale synthesis .
Industrial Production Methods
Industrial production methods for this compound typically involve the use of acetic anhydride or tosyl chloride to induce a thermally induced rearrangement of 3-nitropyridine 1-oxide . This method is efficient and allows for the production of the compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
4-Acetamido-3-nitropyridine undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride.
Substitution: Nucleophiles such as ammonia and amines can be used for substitution reactions.
Major Products Formed
Oxidation: The major product is typically an amino derivative of the compound.
Reduction: The major product is 4-acetamido-3-aminopyridine.
Substitution: The major products are various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Acetamido-3-nitropyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Comparison with Similar Compounds
Similar Compounds
3-Nitropyridine: A precursor in the synthesis of 4-Acetamido-3-nitropyridine.
4-Acetamidopyridine: Similar in structure but lacks the nitro group.
3-Acetamidopyridine: Similar in structure but with the acetamido group at a different position.
Uniqueness
This compound is unique due to the presence of both the acetamido and nitro groups on the pyridine ring
Properties
IUPAC Name |
N-(3-nitropyridin-4-yl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O3/c1-5(11)9-6-2-3-8-4-7(6)10(12)13/h2-4H,1H3,(H,8,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXAMTQAVAJACLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=NC=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80337184 | |
Record name | 4-ACETAMIDO-3-NITROPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80337184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79371-42-9 | |
Record name | 4-ACETAMIDO-3-NITROPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80337184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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